molecular formula C18H24N2O3S2 B2890248 4-methoxy-2-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 955238-05-8

4-methoxy-2-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2890248
CAS No.: 955238-05-8
M. Wt: 380.52
InChI Key: XNTCADHGYSKTHE-UHFFFAOYSA-N
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Description

4-methoxy-2-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H24N2O3S2 and its molecular weight is 380.52. The purity is usually 95%.
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Scientific Research Applications

Endothelin Receptor Antagonists for Vasospasm Treatment One significant application of benzenesulfonamide derivatives is in the prevention of cerebral vasospasm, a complication following subarachnoid hemorrhage. Research by Zuccarello et al. (1996) investigated the oral administration of endothelin receptor antagonists, highlighting the effectiveness of these compounds in reducing the magnitude of constriction in blood vessels, which is crucial for treating vasospasm resulting from subarachnoid hemorrhage in humans (Zuccarello et al., 1996).

Photodynamic Therapy for Cancer Treatment Benzenesulfonamide derivatives have also been explored for their potential in photodynamic therapy (PDT), a treatment method for cancer. Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibited high singlet oxygen quantum yield, making them promising photosensitizers for PDT in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Polymerization Catalysts Another research application of benzenesulfonamide derivatives is in polymerization processes. Skupov et al. (2007) discussed the use of palladium aryl sulfonate phosphine catalysts for the copolymerization of acrylates with ethene. The study demonstrates the role of these catalysts in forming high molecular weight polymers, indicating their importance in polymer chemistry (Skupov et al., 2007).

Antimicrobial Activities Research has also delved into the antimicrobial properties of benzenesulfonamide derivatives. Wardkhan et al. (2008) studied the synthesis of thiazoles and their fused derivatives, exhibiting antimicrobial activities. This work suggests the potential use of benzenesulfonamide derivatives in developing new antimicrobial agents (Wardkhan et al., 2008).

Molecular Antagonists for HIV-1 Infection Prevention Furthermore, benzenesulfonamide derivatives have been considered for their potential in preventing HIV-1 infection. Cheng De-ju (2015) synthesized methylbenzenesulfonamide CCR5 antagonists, highlighting their application as small molecular antagonists for targeting preparations in the prevention of human HIV-1 infection (Cheng De-ju, 2015).

Properties

IUPAC Name

4-methoxy-2-methyl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S2/c1-14-11-16(23-2)5-6-18(14)25(21,22)19-12-17(15-7-10-24-13-15)20-8-3-4-9-20/h5-7,10-11,13,17,19H,3-4,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTCADHGYSKTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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